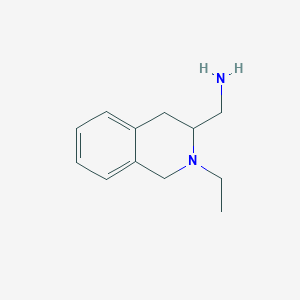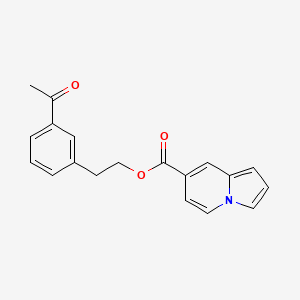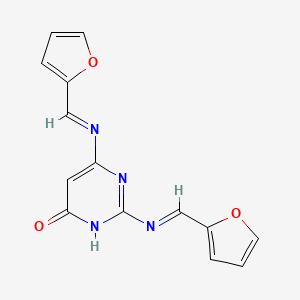
2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine core substituted with furan-2-ylmethylene groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one typically involves the condensation of furan-2-carbaldehyde with 2,6-diaminopyrimidin-4(1H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The imine groups can be reduced to amines.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the furan rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of 2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Bis((furan-2-ylmethylene)amino)pyrimidin-6(1H)-one: Similar structure but different substitution pattern.
2,6-Bis((thiophen-2-ylmethylene)amino)pyrimidin-4(1H)-one: Similar structure with thiophene rings instead of furan rings.
2,6-Bis((pyridin-2-ylmethylene)amino)pyrimidin-4(1H)-one: Similar structure with pyridine rings instead of furan rings.
Uniqueness
2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one is unique due to the presence of furan rings, which can impart distinct electronic and steric properties compared to other similar compounds
Propriétés
Formule moléculaire |
C14H10N4O3 |
|---|---|
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
2,4-bis[(E)-furan-2-ylmethylideneamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H10N4O3/c19-13-7-12(15-8-10-3-1-5-20-10)17-14(18-13)16-9-11-4-2-6-21-11/h1-9H,(H,17,18,19)/b15-8+,16-9+ |
Clé InChI |
OYIKNWRITJTXMM-BVXMOGEKSA-N |
SMILES isomérique |
C1=COC(=C1)/C=N/C2=CC(=O)NC(=N2)/N=C/C3=CC=CO3 |
SMILES canonique |
C1=COC(=C1)C=NC2=CC(=O)NC(=N2)N=CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B12927984.png)
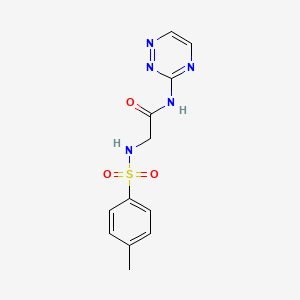
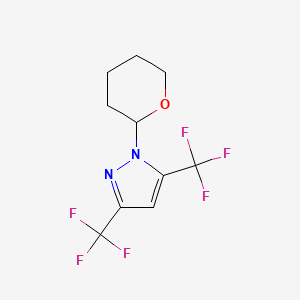

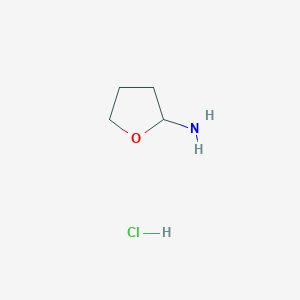
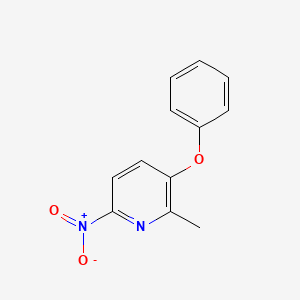

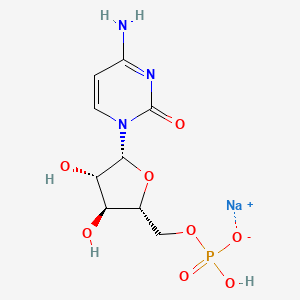
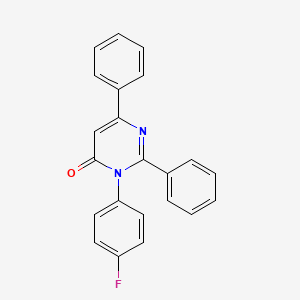
![7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12928052.png)
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12928059.png)
